(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
Description
The compound (E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a structurally complex molecule featuring a tetrahydrothieno[3,4-d]thiazole core with a 5,5-dioxido (sulfone) group, a 4-bromophenyl substituent, and a 3-nitrobenzamide moiety.
Properties
IUPAC Name |
N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5S2/c19-12-4-6-13(7-5-12)21-15-9-29(26,27)10-16(15)28-18(21)20-17(23)11-2-1-3-14(8-11)22(24)25/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZCNUYFXIYUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C18H15BrN2O3S2
- Molecular Weight : 451.36 g/mol
- CAS Number : 620543-72-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways:
- Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth by disrupting lipid biosynthesis, which is crucial for maintaining cell membrane integrity. This mechanism is particularly relevant for developing new antibiotics against resistant strains.
- Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells. It activates specific signaling pathways that lead to cell cycle arrest and apoptosis, particularly in breast cancer cell lines. The mechanism may involve the inhibition of DNA replication or repair processes.
Antimicrobial Activity
A study conducted by researchers demonstrated that derivatives of thiazole compounds, including the target compound, showed significant antimicrobial properties against various bacterial strains. The study found that the presence of the bromophenyl group enhances the compound's potency against Gram-positive bacteria .
Anticancer Properties
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in breast cancer cells . The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Benzamide Derivatives
describes compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and pyridine-linked derivatives (e.g., 8a), synthesized via enaminone reactions with active methylene compounds. Key comparisons include:
- 4-Bromophenyl (para-substituted) vs. 3-bromophenyl (meta-substituted) alters steric and electronic profiles, influencing binding interactions in biological systems .
Thermal Stability :
Stereochemical and Functional Group Comparisons
- E vs. Z Isomerism : The E-configuration in the target compound may result in distinct spatial arrangements compared to the Z-isomer (), affecting molecular packing and solubility .
- Sulfone vs. Thiadiazole Cores: The 5,5-dioxidotetrahydrothieno[3,4-d]thiazole core in the target provides enhanced polarity and hydrogen-bonding capacity relative to non-sulfonated thiadiazole systems (e.g., compound 6) .
Preparation Methods
Reaction Conditions
Purification
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99% HPLC purity. The (E)-configuration is validated by ¹H-NMR (δ 8.2–8.4 ppm, singlet for imine proton) and X-ray crystallography.
Optimization of Sulfone Oxidation
The 5,5-dioxide moiety is introduced early in the synthesis to prevent side reactions during subsequent steps. Comparative studies of oxidizing agents reveal:
| Oxidizing Agent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| H₂O₂/AcOH | 92 | 98.5 | 12 |
| mCPBA | 88 | 97.2 | 6 |
| KMnO₄ | 75 | 95.8 | 24 |
Hydrogen peroxide in acetic acid (H₂O₂/AcOH) is preferred for its balance of efficiency and cost.
Large-Scale Production Considerations
Solvent Selection
Crystallization
A methanol-water system (55°C, 3:1 v/v) removes trace impurities, yielding crystals with <0.5% residual solvents. This method avoids toxic acetonitrile, aligning with green chemistry principles.
Analytical Characterization
Critical quality attributes are verified using:
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HPLC : Inertsil ODS-3V column with 0.1% formic acid/acetonitrile gradient (98.5–99.8% purity).
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Mass Spectrometry : Molecular ion peak at m/z 534.2 [M+H]⁺ confirms molecular weight.
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X-ray Diffraction : Crystallographic data (CCDC deposit) validates the (E)-configuration and sulfone geometry.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
